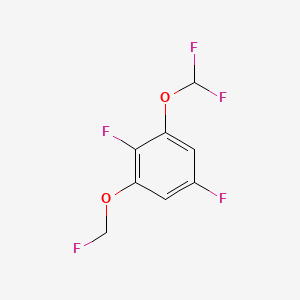
1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C8H5F5O2 and a molecular weight of 228.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring, making it a fluorinated aromatic ether.
Preparation Methods
The synthesis of 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
Chemical Reactions Analysis
1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of fluorination on biological systems.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways specific to its structure. The presence of multiple fluorine atoms can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene can be compared with other similar compounds, such as:
1,4-Difluoro-2-(trifluoromethoxy)benzene: This compound has an additional fluorine atom in the methoxy group, which can affect its reactivity and properties.
1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene: The presence of iodine atoms in this compound can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of fluorine and methoxy groups, which can impart distinct chemical and physical properties.
Properties
Molecular Formula |
C8H5F5O2 |
|---|---|
Molecular Weight |
228.12 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2,5-difluoro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5O2/c9-3-14-5-1-4(10)2-6(7(5)11)15-8(12)13/h1-2,8H,3H2 |
InChI Key |
CKAWZKOWKVAVPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OCF)F)OC(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


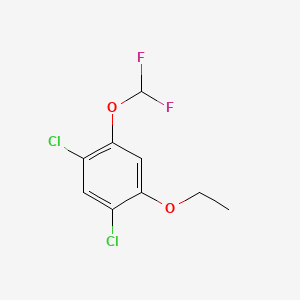
![Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062858.png)
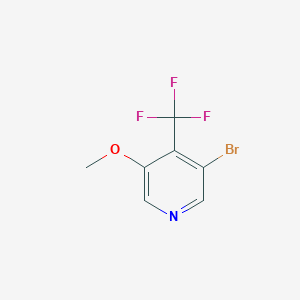
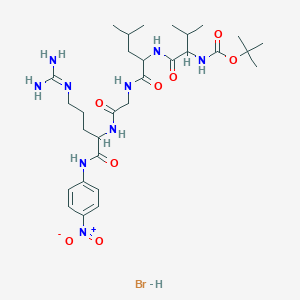
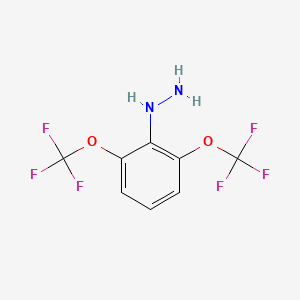
![Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14062874.png)
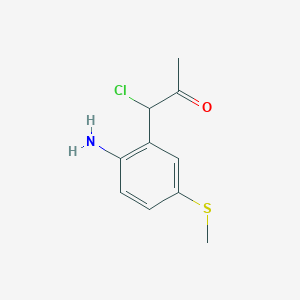
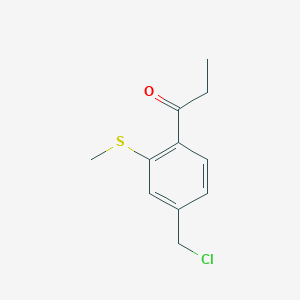
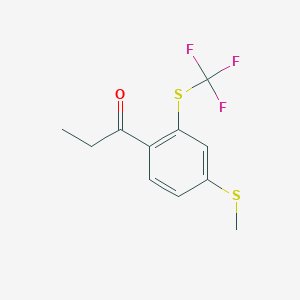
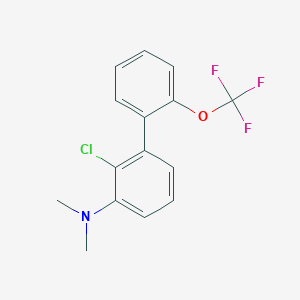
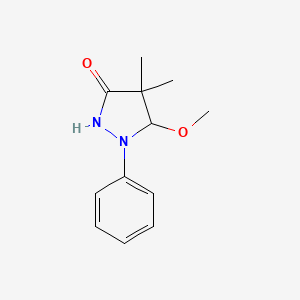
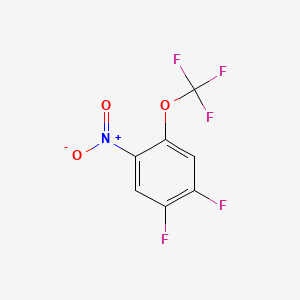
![Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]-](/img/structure/B14062919.png)
![Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14062924.png)
